An In-depth Technical Guide on the Synthesis and Chemical Characterization of Flubrotizolam
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Flubrotizolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flubrotizolam (2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a potent thienotriazolodiazepine derivative. This document provides a comprehensive technical overview of its synthesis and chemical characterization, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines information from analogous compounds, particularly brotizolam, with general synthetic strategies for this class of molecules and analytical data from various sources. It is important to note that flubrotizolam is a designer drug and a controlled substance in many jurisdictions.
Chemical Identity and Physicochemical Properties
Flubrotizolam is a synthetic compound belonging to the thienotriazolodiazepine class, structurally related to well-known benzodiazepines. Its structure features a thiophene (B33073) ring fused to a triazolo-diazepine ring system.
| Property | Value | Source |
| IUPAC Name | 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f]triazolo[4,3-a]diazepine | |
| CAS Number | 57801-95-3 | |
| Molecular Formula | C₁₅H₁₀BrFN₄S | |
| Molecular Weight | 377.23 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | |
| λmax | 244 nm |
Synthesis of Flubrotizolam
Proposed Synthetic Pathway
The synthesis of flubrotizolam likely starts from a substituted 2-aminothiophene derivative. The key steps would involve the formation of the diazepine (B8756704) ring and subsequent cyclization to form the triazole ring.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on the synthesis of similar thienotriazolodiazepines. These should be adapted and optimized for the specific synthesis of flubrotizolam.
Step 1: Synthesis of the Thieno[3,2-e]diazepine-2-thione Intermediate
A substituted 2-aminothiophene, likely a 2-amino-3-(2-fluorobenzoyl)thiophene derivative, would serve as the starting material. This could be synthesized via the Gewald reaction. The thieno[3,2-e]diazepine-2-thione can be formed by reacting the aminothiophene with a suitable reagent to build the diazepine ring, followed by thionation.
Step 2: Formation of the 2-Hydrazinyl-thieno[3,2-e]diazepine
The thienodiazepinethione is then reacted with hydrazine hydrate. This reaction typically involves heating the reactants in a suitable solvent like ethanol (B145695) to substitute the thione group with a hydrazine moiety.
Step 3: Cyclization to Flubrotizolam
The final step is the formation of the triazole ring. This is commonly achieved by reacting the hydrazinyl intermediate with an orthoester, such as triethyl orthoacetate, in the presence of an acid catalyst. This reaction leads to the cyclization and formation of the triazolo ring, yielding flubrotizolam.
Chemical Characterization
The characterization of flubrotizolam relies on various analytical techniques to confirm its structure and purity.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for the identification of flubrotizolam. The fragmentation pattern provides a characteristic fingerprint of the molecule.
| Ion | m/z (Observed) | Putative Fragment Structure |
| [M+H]⁺ | 377.9862 | Intact molecule with a proton |
| [M-Br]⁺ | 298.0676 | Loss of the bromine atom |
| [M-Br-N₂]⁺ | 270.0621 | Subsequent loss of a nitrogen molecule |
| [M-Br-N₂-HCN]⁺ | 243.0511 | Contraction of the diazepine ring |
Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
A general LC-HRMS method for the analysis of designer benzodiazepines can be adapted for flubrotizolam.
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Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acidifier like formic acid.
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Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used for accurate mass measurements.
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Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful tool for the separation and identification of flubrotizolam.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Gas Chromatograph: A standard GC system equipped with a mass spectrometer.
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Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.
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Carrier Gas: Helium is typically used as the carrier gas.
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Injection: Splitless injection is often used for trace analysis.
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Oven Program: A temperature gradient program is used to separate the analytes.
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Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
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Ionization: Electron ionization (EI) at 70 eV is standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.5 | s |
| CH₂ | ~4.0 - 4.5 | m |
| Thiophene-H | ~7.0 - 7.2 | s |
| Aromatic-H | ~7.1 - 7.8 | m |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ | ~12-15 |
| CH₂ | ~45-50 |
| Thiophene-C | ~115-135 |
| Aromatic-C | ~115-140 |
| C=N | ~160-170 |
| C-Br | ~100-110 |
Note: These are predicted values and should be used with caution. Experimental verification is necessary for accurate assignments.
Mechanism of Action: GABA-A Receptor Signaling
Like other benzodiazepines, flubrotizolam is believed to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system.
The binding of GABA to the GABA-A receptor opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Flubrotizolam is thought to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride influx and greater neuronal inhibition. This results in the sedative, anxiolytic, and muscle relaxant properties associated with this class of compounds.
Conclusion
This technical guide provides a summary of the available information on the synthesis and chemical characterization of flubrotizolam. While a complete experimental dataset is not publicly available, a plausible synthetic route has been outlined, and key analytical data from mass spectrometry have been presented. The mechanism of action via the GABA-A receptor is consistent with its classification as a thienotriazolodiazepine. Further research is needed to fully elucidate the detailed synthetic procedures and obtain comprehensive spectroscopic data, particularly experimental NMR spectra, for this compound. The information provided herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic science.
References
- 1. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
